trans-4-Aminocyclohexanecarboxylic acid hydrochloride

Stereoselective Synthesis Chiral Resolution Process Chemistry

Procure trans-4-aminocyclohexanecarboxylic acid hydrochloride to guarantee the linear, equatorial-equatorial conformation required for glimepiride and peptidomimetic synthesis. The cis isomer or isomer mixtures cannot substitute—only the pure trans isomer (CAS 27960-59-4) delivers the rigid spacer geometry essential for reproducible pharmacology and high-yield process development. Request a COA confirming ≥98% purity and stereochemical integrity.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
CAS No. 27960-59-4
Cat. No. B1291760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Aminocyclohexanecarboxylic acid hydrochloride
CAS27960-59-4
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(=O)O)N.Cl
InChIInChI=1S/C7H13NO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H
InChIKeyHXZSYUOXTKQNNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride (CAS 27960-59-4): Procurement-Relevant Chemical Identity and Class Profile


trans-4-Aminocyclohexanecarboxylic acid hydrochloride (CAS 27960-59-4) is the hydrochloride salt of a cyclic beta-amino acid. As a trans-1,4-disubstituted cyclohexane derivative, it presents a well-defined and rigid molecular scaffold with the amino and carboxyl functional groups fixed in an equatorial-equatorial orientation [1]. This specific trans configuration is distinct from its cis isomer (CAS 118785-97-0) and is essential for applications requiring a linear, extended conformation, such as the construction of peptide mimics and conformationally constrained pharmacophores . The compound is primarily employed as a key intermediate in pharmaceutical synthesis, notably for antidiabetic agents like glimepiride and peptidomimetic drug candidates [2].

Why Cis Isomers or Mixed 4-Aminocyclohexanecarboxylic Acid Batches Cannot Substitute for the Pure Trans Isomer (CAS 27960-59-4)


Direct substitution of trans-4-aminocyclohexanecarboxylic acid hydrochloride with the cis isomer (CAS 118785-97-0) or a mixture of isomers is not scientifically valid. The trans and cis isomers possess distinct spatial geometries that dictate their behavior in synthesis and biological systems. In peptide and pharmaceutical synthesis, the trans isomer provides a linear, rod-like spacer between functional groups, which is crucial for maintaining the desired conformation and biological activity of the final molecule [1]. Conversely, the cis isomer introduces a kink or turn into the molecular structure, leading to a different, often inactive, conformation in the target compound [1]. Furthermore, while isomerization methods exist to convert cis to the thermodynamically more stable trans form, this is not a standard use-case; users procure the trans isomer specifically to ensure stereochemical purity and avoid the costly, yield-reducing purification steps required when using a mixture [2].

Quantitative Differentiation of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride (CAS 27960-59-4) vs. Alternative Building Blocks


Enhanced Stereoselectivity in Synthesis: >95% Trans Isomer via Chiral Auxiliary Method vs. Prior Art Mixtures

A patented method using tert-butanesulfinamide as a chiral auxiliary achieves >95% trans selectivity in the synthesis of trans-4-aminocyclohexanecarboxylic acid hydrochloride, a significant improvement over prior methods that yielded cis-trans mixtures of varying ratios [1].

Stereoselective Synthesis Chiral Resolution Process Chemistry

Peptide Conformational Constraint and Enzymatic Stability: Trans-ACCA vs. Native Dipeptide Units

Incorporation of trans-4-aminocyclohexanecarboxylic acid (trans-ACCA) as a replacement for flexible Gly-Gly or Thr-Met dipeptide units in a cytotoxic T lymphocyte (CTL) epitope resulted in higher enzymatic resistance compared to the original, unconstrained peptide [1].

Peptidomimetics Metabolic Stability Immunotherapy Conformational Constraint

Kappa-Opioid Receptor Selectivity: Trans-ACCA vs. Cis-ACCA in Dynorphin A Analogues

In dynorphin A-(1-13)NH2 analogues, substitution with trans-4-aminocyclohexanecarboxylic acid (trans-ACCA) imparts different pharmacological properties compared to the cis isomer. Both isomers produced peptides with modest affinity and selectivity for the kappa opioid receptor, but the specific conformational constraint of the trans isomer is key for designing selective ligands [1].

Opioid Receptor Pharmacology Peptidomimetics Conformational Analysis Radioligand Binding

Validated Utility as a Crucial Intermediate for Commercial APIs (Glimepiride)

An industrially feasible process was specifically developed for the preparation of isomerically pure trans-4-amino-1-cyclohexanecarboxylic acid derivatives because they are essential building blocks for synthesizing pharmacologically active compounds, including the blockbuster antidiabetic drug glimepiride and the clinical candidate L-370518 [1].

Pharmaceutical Manufacturing API Intermediate Process Validation Antidiabetic Drug Synthesis

Procurement-Relevant Application Scenarios for trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride (CAS 27960-59-4)


Synthesis of Isomerically Pure Peptidomimetics with Enhanced Stability

This compound is ideal for medicinal chemistry programs focused on developing peptidomimetics. The rigid, trans-configuration of the cyclohexane ring allows for the rational design of conformationally constrained peptides [1]. As evidenced by its use in CTL epitope analogues, incorporation of this trans-ACCA scaffold can lead to pseudopeptides with improved metabolic stability compared to their native, flexible counterparts [2].

Pharmaceutical Process Development for Sulfonylurea Antidiabetics

This compound is a validated key intermediate in the industrial synthesis of glimepiride and related antidiabetic agents [3]. Procuring the pure trans isomer (CAS 27960-59-4) is essential for developing a robust, scalable, and high-yielding manufacturing process that avoids the need for expensive and time-consuming separation of cis/trans mixtures [4].

Construction of Constrained Scaffolds for GPCR Ligand Discovery

In the search for selective ligands for G-protein coupled receptors (GPCRs), such as the kappa-opioid receptor, the use of rigid scaffolds is a common strategy. The trans-4-aminocyclohexanecarboxylic acid moiety provides a specific, linear conformational constraint that differs significantly from the cis isomer, enabling researchers to map the bioactive conformation of a ligand and potentially enhance receptor subtype selectivity [5].

Precursor for High-Purity (>95% trans) API Intermediate Production

For contract manufacturing organizations (CMOs) and fine chemical producers, this compound is a benchmark intermediate for validating stereoselective processes. The development of synthetic methods achieving >95% trans selectivity [4] demonstrates that this is a high-value target for which efficient and economically viable manufacturing routes are actively being pursued and patented.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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